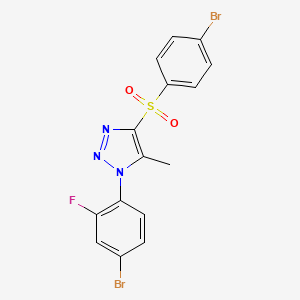

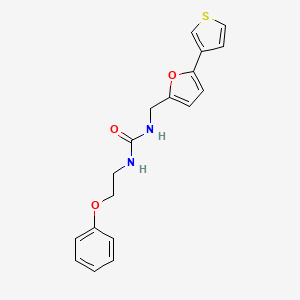

![molecular formula C13H20N2OSSi B2920653 6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine CAS No. 945400-91-9](/img/structure/B2920653.png)

6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C13H20N2OSSi . It has a molecular weight of 280.47 . The compound is light-red to brown in color and is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)17-12(14)15-10/h6-8H,1-5H3,(H2,14,15) . This code provides a specific string of characters that represent the 2D structure of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

- Researchers synthesized a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, and investigated its crystal structure and antitumor activity, particularly against the Hela cell line. The compound showed promising antitumor properties (Ye et al., 2015).

Chemical Synthesis and Reactions

- Another study focused on the use of tert-butyl phenylazocarboxylates, which are related to the query compound, as versatile building blocks in synthetic organic chemistry. This included various nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Photophysical Properties

- A study explored the properties of compounds similar to 6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine, focusing on their emission enhancement and photophysical dynamics. These compounds were found to exhibit aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion (Qian et al., 2007).

Asymmetric Synthesis of Amines

- N-tert-Butanesulfinyl imines, which are related to the query compound, have been used as intermediates in the asymmetric synthesis of amines. These compounds activate the imines for the addition of various nucleophiles and serve as powerful chiral directing groups (Ellman et al., 2002).

Plant Growth Regulatory Activities

- Researchers synthesized imine derivatives containing 1H-1,2,4-triazole and thiazole rings, related to the query compound, and evaluated their plant-growth regulatory activities. These compounds showed promising effects in this area (Qin et al., 2010).

Propiedades

IUPAC Name |

6-[tert-butyl(dimethyl)silyl]oxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)17-12(14)15-10/h6-8H,1-5H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQJTIIYVDDSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)

![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)

![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2920580.png)

![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)

![2-hydroxy-8-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2920588.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2920593.png)